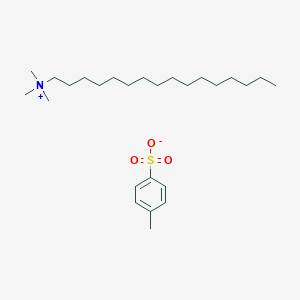

Trimethylcetylammonium p-toluenesulfonate

Description

Properties

IUPAC Name |

hexadecyl(trimethyl)azanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMRZONIDDFOGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883325 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-32-9 | |

| Record name | Cetyltrimethylammonium tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetrimonium tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P489GK6AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Trimethylcetylammonium p-toluenesulfonate

Introduction

This compound, also known as Cetrimonium Tosylate or CTATS, is a cationic surfactant of significant interest in various scientific and industrial fields. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a quaternary ammonium salt. It consists of a cetyltrimethylammonium cation and a p-toluenesulfonate anion. This structure imparts valuable surfactant properties.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₉NO₃S | [1][2] |

| Molecular Weight | 455.74 g/mol | [2][3] |

| CAS Number | 138-32-9 | [2][4] |

| Appearance | Paste or Powder | [4][5] |

| Melting Point | 223-229 °C (decomposes) or 245-250°C | [3][4] |

| Solubility in Water | 10 g/L | [3][4] |

| Density | 0.49 g/cm³ (at 20°C) | [1][3] |

| pH | 6-8 (saturated aqueous solution at 20°C) | [6][7] |

Synonyms: Cetyltrimethylammonium p-toluenesulfonate, Cetrimonium Tosylate, Hexadecyltrimethylammonium p-toluenesulfonate, CETATS, Tricetol.[2][3][4][6]

Synthesis of this compound

The synthesis of cationic surfactants like this compound generally involves the quaternization of a tertiary amine with an alkylating agent. In this case, cetyltrimethylammonium chloride (CTAC) can be reacted with sodium p-toluenesulfonate.

Experimental Protocol: Synthesis of this compound

A common method for synthesizing similar compounds involves the reaction of p-toluenesulfonyl chloride with an alcohol in the presence of a base.[8] While a specific detailed protocol for the direct synthesis of CTATS from starting materials was not found in the provided search results, a representative procedure for a related synthesis of an alkyl p-toluenesulfonate is as follows. This can be adapted for the specific synthesis of the tosylate salt.

Materials:

-

p-Toluenesulfonyl chloride

-

Methanol (as an example alcohol)

-

Sodium hydroxide solution (e.g., 25%)

-

Benzene (for extraction)

-

Potassium carbonate solution (e.g., 5%)

Procedure:

-

Mix p-toluenesulfonyl chloride and methanol.

-

Slowly add a 25% sodium hydroxide solution while keeping the temperature below 25°C.

-

Continue adding the base until the pH of the solution reaches 9.

-

Stir the mixture for an additional 2 hours and then let it stand overnight.

-

Separate the lower layer of the reactant.

-

Extract the upper layer with benzene.

-

Combine the benzene extract with the lower layer.

-

Wash the combined organic phase sequentially with water and a 5% potassium carbonate solution.

-

Dry the organic phase and distill under reduced pressure to obtain the final product.[8]

Note: This is a general procedure for the synthesis of a methyl p-toluenesulfonate and would need to be adapted for the specific synthesis of this compound, likely through a salt metathesis reaction between a cetyltrimethylammonium halide and a tosylate salt.

Synthesis Workflow Diagram

Caption: General synthesis workflow for alkyl p-toluenesulfonates.

Applications and Performance

This compound has several applications stemming from its properties as a cationic surfactant.

-

Cosmetics: It is used as an antistatic agent, hair conditioning agent, surfactant, antimicrobial, and emulsifying agent.[2]

-

Oil and Gas: It shows potential for use in oil and gas fields due to its surface activity and corrosion inhibition properties.[9]

-

Laboratory Reagent: It is also used as a cationic detergent and antiseptic in laboratory settings.[4]

-

Antimicrobial Agent: It has demonstrated antibacterial activity and can act synergistically with other biocides like benzalkonium chloride.[10]

A study comparing this compound (CTATS) with Cetyltrimethylammonium chloride (CTAC) highlighted the superior performance of CTATS in several areas.[9]

Table 2: Performance Comparison of CTATS and CTAC

| Parameter | CTATS | CTAC | Reference |

| Surface Activity | Higher | Lower | [9] |

| Foaming Volume | Lower | Higher | [9] |

| Foam Stability | Higher | Lower | [9] |

| Corrosion Inhibition | Higher | Lower | [9] |

| Oil Displacement Efficiency | Higher | Lower | [9] |

Synergistic Antimicrobial Action

This compound has been shown to have a synergistic antibacterial effect when combined with benzalkonium chloride.[10] This is likely due to the different mechanisms by which these cationic surfactants disrupt the bacterial cell membrane.

Caption: Logical diagram of the synergistic action of CTATS.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1][3] It is harmful if swallowed and causes serious eye damage.[6]

Handling Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.[1][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]

-

If swallowed, call a poison center or doctor if you feel unwell.[6]

Conclusion

This compound is a versatile cationic surfactant with a range of applications, particularly in the cosmetic and potentially in the oil and gas industries. Its performance characteristics, including high surface activity and corrosion inhibition, make it a compound of interest for further research and development. Proper safety protocols are essential when handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Hexadecyltrimethylammonium p-toluenesulfonate 138-32-9 [sigmaaldrich.com]

- 6. Hexadecyltrimethylammonium-p-toluenesulfonate CAS 138-32-9 | 814692 [merckmillipore.com]

- 7. chembk.com [chembk.com]

- 8. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 9. citedrive.com [citedrive.com]

- 10. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to Cetrimonium Tosylate (CAS 138-32-9): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrimonium tosylate, with the CAS number 138-32-9, is a quaternary ammonium salt. It is also known by other names such as Cetyltrimethylammonium p-toluenesulfonate and Hexadecyltrimethylammonium p-toluenesulfonate. This compound is a cationic surfactant of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and materials science. Its amphiphilic nature, consisting of a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain, allows it to form micelles and interact with cell membranes, making it a versatile molecule for a range of applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key uses, with a focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Cetrimonium tosylate is presented in the tables below for easy reference and comparison.

Table 1: General Properties of Cetrimonium Tosylate

| Property | Value | Reference |

| CAS Number | 138-32-9 | [1] |

| Molecular Formula | C₂₆H₄₉NO₃S | [2] |

| Molecular Weight | 455.74 g/mol | [2] |

| Appearance | White to off-white powder or paste | [3] |

| Synonyms | Cetyltrimethylammonium p-toluenesulfonate, Hexadecyltrimethylammonium p-toluenesulfonate, Cetats, Tricetol | [2][4] |

Table 2: Quantitative Physicochemical Data of Cetrimonium Tosylate

| Property | Value | Reference |

| Melting Point | 223-229 °C (decomposes) | [3] |

| Solubility in Water | 10 g/L | [3] |

| pH (saturated aqueous solution) | 6-8 | [4] |

| LD₅₀ (oral, rat) | 675 mg/kg | [4] |

Synthesis and Characterization

Synthesis of Cetrimonium Tosylate

The synthesis of Cetrimonium tosylate typically involves a quaternization reaction followed by an anion exchange. A representative synthesis protocol is outlined below.

Experimental Protocol: Synthesis of Cetrimonium Tosylate

Materials:

-

1-Hexadecylamine (Cetylamine)

-

Methyl iodide

-

Sodium tosylate

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Quaternization of 1-Hexadecylamine:

-

In a round-bottom flask, dissolve 1-hexadecylamine in ethanol.

-

Add an excess of methyl iodide to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methyl iodide and ethanol under reduced pressure to obtain crude cetyltrimethylammonium iodide.

-

-

Anion Exchange:

-

Dissolve the crude cetyltrimethylammonium iodide in a minimal amount of hot ethanol.

-

In a separate flask, prepare a saturated solution of sodium tosylate in hot ethanol.

-

Add the sodium tosylate solution dropwise to the cetyltrimethylammonium iodide solution with constant stirring.

-

A precipitate of sodium iodide will form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Filter the mixture to remove the sodium iodide precipitate.

-

The filtrate, containing Cetrimonium tosylate, is then concentrated under reduced pressure.

-

-

Purification:

-

The crude Cetrimonium tosylate can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain a purified product.

-

Wash the crystals with cold diethyl ether and dry them under vacuum.

-

Diagram of Synthesis Workflow:

Caption: A flowchart illustrating the synthesis of Cetrimonium tosylate.

Analytical Characterization

The identity and purity of synthesized Cetrimonium tosylate can be confirmed using various analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Expected Results | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra confirming the presence of the cetyl, trimethylammonium, and tosylate moieties. | [5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for C-H, N-C, and S=O bonds. | [5] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. | [6] |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight. | [5] |

Uses in Research and Drug Development

Cetrimonium tosylate's properties as a cationic surfactant make it a valuable tool in various research and drug development applications.

Antimicrobial Agent

As a quaternary ammonium compound, Cetrimonium tosylate exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its primary mechanism of action involves the disruption of the cell membrane's integrity. The positively charged headgroup interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis.

Diagram of Antimicrobial Mechanism:

Caption: The mechanism of antimicrobial action of Cetrimonium tosylate.

Drug Delivery Systems

Cetrimonium tosylate is widely used in the formulation of nanoparticles for drug delivery.[7][8] Its surfactant properties enable the formation of stable micelles, liposomes, and solid lipid nanoparticles, which can encapsulate both hydrophilic and hydrophobic drug molecules.[8] This encapsulation can improve drug solubility, stability, and bioavailability, and can also be used for targeted drug delivery.

Experimental Protocol: Formulation of Drug-Loaded Nanoparticles using Cetrimonium Tosylate

Materials:

-

Cetrimonium tosylate

-

A lipid (e.g., tristearin)

-

A hydrophobic drug

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Deionized water

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve the lipid and the hydrophobic drug in chloroform.

-

-

Preparation of the Aqueous Phase:

-

Dissolve Cetrimonium tosylate in deionized water to form a surfactant solution.

-

-

Emulsification:

-

Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

-

Add the hot organic phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

-

-

Nanoparticle Formation:

-

Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

-

Cool the nanoemulsion in an ice bath to solidify the lipid, resulting in the formation of solid lipid nanoparticles.

-

-

Purification and Characterization:

-

Wash the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

-

Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

-

Diagram of Nanoparticle Formulation Workflow:

Caption: A workflow for formulating drug-loaded nanoparticles.

Interaction with Signaling Pathways

The primary and most well-documented mechanism of action for Cetrimonium tosylate at the cellular level is the physical disruption of the cell membrane. As a cationic surfactant, it interacts with the negatively charged phospholipids in the cell membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately cell death.

Currently, there is limited specific information available in the scientific literature detailing the direct interaction of Cetrimonium tosylate with specific intracellular signaling pathways such as the NF-κB, Akt, or MAPK pathways. Its broad and potent membrane-disruptive activity likely overshadows any more subtle, specific interactions with signaling cascades. Research in this area is ongoing, and future studies may elucidate more specific molecular targets and signaling effects.

Conclusion

Cetrimonium tosylate (CAS 138-32-9) is a versatile cationic surfactant with well-defined physicochemical properties. Its utility as an antimicrobial agent and its application in the formulation of drug delivery systems make it a compound of significant interest to researchers in the pharmaceutical sciences. While its primary mechanism of action is understood to be the disruption of cell membranes, further investigation into its potential interactions with specific cellular signaling pathways could open up new avenues for its application in drug development. This guide provides a foundational understanding of the core properties and uses of Cetrimonium tosylate to support ongoing and future research endeavors.

References

- 1. Cetrimonium Tosylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Cetrimonium tosylate | 138-32-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Making sure you're not a bot! [digital.zlb.de]

- 5. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple and rapid analytical method for the simultaneous determination of cetrimonium chloride and alkyl alcohols in hair conditioners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Self-Aggregation of Cetyltrimethylammonium p-toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyltrimethylammonium p-toluenesulfonate (CTAT) is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and nanotechnology. Its amphiphilic nature, comprising a long hydrophobic cetyl (C16) tail and a hydrophilic trimethylammonium head group with a p-toluenesulfonate counterion, drives its self-assembly in aqueous solutions to form complex supramolecular structures. Understanding the principles and quantitative parameters governing this self-aggregation is crucial for the rational design and application of CTAT-based systems.

This technical guide provides an in-depth overview of the core aspects of CTAT self-aggregation. It summarizes key quantitative data, details the experimental protocols for their determination, and offers visual representations of the underlying processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Principles of Self-Aggregation

The self-assembly of CTAT in an aqueous medium is primarily driven by the hydrophobic effect. The hydrophobic alkyl chains of the surfactant monomers organize to minimize their contact with water molecules, leading to a decrease in the overall free energy of the system. This process is spontaneous above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, CTAT molecules exist predominantly as monomers in solution and at interfaces. Above the CMC, the monomers aggregate to form micelles, which are dynamic structures in equilibrium with the monomers.

The thermodynamics of micellization can be described by the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). Generally, for surfactants like CTAT, the micellization process is entropy-driven at lower temperatures, due to the release of ordered water molecules from around the hydrophobic tails, and can become more enthalpy-driven at higher temperatures.

Quantitative Data on Self-Aggregation

Precise quantitative data for the self-aggregation of Cetyltrimethylammonium p-toluenesulfonate (CTAT) is not extensively tabulated in publicly available literature. However, the behavior of Cetyltrimethylammonium Bromide (CTAB), a closely related cationic surfactant with the same alkyl chain and head group, provides a valuable reference for the expected properties of CTAT. The following tables present representative data for CTAB, which can be considered indicative of the behavior of CTAT.

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of Micellization for CTAB at Different Temperatures

| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| 293.15 | 0.92 | -28.0 | -1.5 | 90.4 |

| 298.15 | 0.90 | -28.5 | -0.8 | 92.9 |

| 303.15 | 0.91 | -29.0 | 0.0 | 95.7 |

| 308.15 | 0.93 | -29.4 | 0.8 | 98.1 |

| 313.15 | 0.96 | -29.8 | 1.6 | 100.3 |

Disclaimer: Data presented is for Cetyltrimethylammonium Bromide (CTAB) as a representative model for CTAT.

Table 2: Aggregation Number of CTAB Micelles as a Function of Concentration at 298 K

| Surfactant Concentration (mM) | Aggregation Number (Nagg) |

| 10 | 75 |

| 20 | 82 |

| 30 | 88 |

| 40 | 93 |

| 50 | 97 |

Disclaimer: Data presented is for Cetyltrimethylammonium Bromide (CTAB) as a representative model for CTAT.

Table 3: Effect of NaCl Concentration on the CMC of a Representative Cationic Surfactant at 298 K

| NaCl Concentration (mM) | CMC (mM) |

| 0 | 0.90 |

| 10 | 0.45 |

| 50 | 0.18 |

| 100 | 0.10 |

Disclaimer: This table illustrates the general trend of the effect of an electrolyte on the CMC of a cationic surfactant.

Experimental Protocols

Accurate determination of the physicochemical parameters of CTAT self-aggregation is essential for its application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Prepare a stock solution of CTAT (e.g., 10 mM) in deionized water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of deionized water as a reference.

-

For each CTAT dilution, rinse the measurement probe (ring or plate) with deionized water and then with the sample solution.

-

Measure the surface tension of the solution, ensuring thermal equilibrium is reached by using the temperature-controlled bath.

-

Plot the measured surface tension as a function of the logarithm of the CTAT concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Determination of CMC by Conductivity Measurement

Principle: For ionic surfactants like CTAT, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the dissociated surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and bind some of the counterions. The break in the conductivity versus concentration plot corresponds to the CMC.

Apparatus:

-

Conductivity meter with a temperature-compensated probe

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Prepare a stock solution of CTAT (e.g., 10 mM) in deionized water.

-

Place a known volume of deionized water in a beaker equipped with a magnetic stir bar and the conductivity probe.

-

Allow the system to reach thermal equilibrium in the water bath.

-

Record the initial conductivity of the water.

-

Make successive additions of the CTAT stock solution to the beaker using a micropipette.

-

After each addition, allow the solution to homogenize and the reading to stabilize before recording the conductivity.

-

Plot the specific conductivity versus the CTAT concentration.

-

The CMC is determined from the intersection of the two linear segments of the plot.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher (e.g., cetylpyridinium chloride) that also partitions into the micelles. The quenching of the probe's fluorescence depends on the distribution of the quencher among the micelles. By analyzing the quenching efficiency as a function of quencher concentration, the aggregation number can be determined.[1]

Apparatus:

-

Fluorometer

-

Volumetric flasks and micropipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).

-

Prepare a series of CTAT solutions at a concentration significantly above the CMC (e.g., 20 mM).

-

Add a small, constant amount of the pyrene stock solution to each CTAT solution to achieve a final pyrene concentration in the micromolar range.

-

Prepare a stock solution of the quencher.

-

To the CTAT-pyrene solutions, add varying amounts of the quencher stock solution.

-

Measure the fluorescence intensity of pyrene in each sample at its emission maximum (e.g., ~373 nm for pyrene) with a fixed excitation wavelength (e.g., ~335 nm for pyrene).

-

The aggregation number (Nagg) can be calculated using the following equation, assuming a Poisson distribution of the quencher in the micelles: ln(I0/I) = [Quencher] / ([Surfactant] - CMC) * Nagg where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

A plot of ln(I0/I) versus [Quencher] should be linear, and Nagg can be determined from the slope.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the demicellization process. A concentrated solution of CTAT micelles is titrated into water. As the surfactant concentration falls below the CMC upon dilution, the micelles dissociate, resulting in an enthalpy change that is measured by the calorimeter. The integrated heat data can be used to determine the CMC and the enthalpy of micellization (ΔH°mic).

Apparatus:

-

Isothermal Titration Calorimeter

-

Precision balance

-

Volumetric flasks and pipettes

-

Degasser

Procedure:

-

Prepare a concentrated solution of CTAT (e.g., 50 mM) in deionized water.

-

Fill the ITC sample cell with deionized water.

-

Fill the injection syringe with the concentrated CTAT solution.

-

Degas both the sample cell and the syringe contents.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of injections of the CTAT solution into the water-filled cell.

-

The heat change associated with each injection is measured.

-

The resulting thermogram will show peaks corresponding to the heat of demicellization.

-

The CMC is identified as the concentration at the inflection point of the integrated heat versus concentration curve. The total enthalpy change corresponds to ΔH°mic.

-

The Gibbs free energy of micellization (ΔG°mic) can be calculated using the equation: ΔG°mic = RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the mole fraction of the surfactant at the CMC.

-

The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Visualizations

Micellization Process of CTAT

Caption: The self-aggregation process of CTAT from monomers to micelles.

Experimental Workflow for CMC Determination

Caption: Workflow for determining the CMC of CTAT using two common methods.

Conclusion

The self-aggregation of Cetyltrimethylammonium p-toluenesulfonate is a fundamental process that dictates its functionality in a wide array of applications. While specific quantitative data for CTAT remains a subject for further detailed investigation, the behavior of analogous surfactants like CTAB provides a strong framework for understanding its properties. The experimental protocols detailed in this guide offer robust methods for characterizing the CMC, aggregation number, and thermodynamic parameters of CTAT micellization. The provided visualizations serve to conceptualize the self-assembly process and the experimental approaches. This comprehensive guide equips researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and innovate with CTAT-based systems.

References

Micelle Formation with Trimethylcetylammonium p-toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of micelle formation of the cationic surfactant, Trimethylcetylammonium p-toluenesulfonate (CTAT). This document provides a comprehensive overview of its physicochemical properties, thermodynamic parameters of micellization, and detailed experimental protocols for characterization.

Introduction to this compound (CTAT)

This compound, also known as Cetyltrimethylammonium tosylate, is a cationic surfactant. It consists of a long hydrophobic cetyl (C16) alkyl chain and a hydrophilic quaternary ammonium headgroup, with p-toluenesulfonate (tosylate) as the counterion. This amphiphilic nature drives the self-assembly of CTAT molecules in aqueous solutions to form micelles, which are aggregates where the hydrophobic tails are sequestered from the water, and the hydrophilic headgroups form the outer surface. These structures are of significant interest in various applications, including drug delivery, catalysis, and material science.

Physicochemical Properties of CTAT

The fundamental properties of CTAT are summarized below.

| Property | Value |

| Chemical Formula | C₂₆H₄₉NO₃S |

| Molar Mass | 455.74 g/mol |

| Appearance | Powder |

| CAS Number | 138-32-9 |

Micellization of this compound

The formation of micelles is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a key parameter for characterizing surfactants.

Critical Micelle Concentration (CMC) of CTAT

The reported Critical Micelle Concentration (CMC) for this compound (CTAT) in aqueous solution is 0.26 mM .

Influence of Additives on Micellization

The micellization of CTAT is sensitive to the presence of additives such as electrolytes and non-electrolytes.

-

Electrolytes : The addition of salts tends to decrease the CMC of CTAT. The counterions from the salt can screen the electrostatic repulsion between the positively charged headgroups of the CTAT molecules in the micelle, thus promoting aggregation at a lower surfactant concentration.

-

Non-electrolytes : Non-electrolytes with dielectric constants lower than water can increase the repulsion between the surfactant headgroups, leading to an increase in the CMC.

Quantitative Micellar Parameters of CTAT

Aggregation Number

The aggregation number (N) is the average number of surfactant molecules in a single micelle.

| Surfactant | Aggregation Number (N) | Method | Temperature (°C) |

| CTAT | Data not readily available | - | - |

| CTAB | ~90-130 | Light Scattering, Fluorescence Quenching | 25 |

Thermodynamics of Micellization

The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide insight into the driving forces of micelle formation.

| Surfactant | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) | Temperature (°C) |

| CTAT | Data not readily available | Data not readily available | Data not readily available | - |

| CTAB | -29 to -35 | -4 to -8 | ~80-100 | 25 |

The negative ΔG°m indicates that micellization is a spontaneous process. For CTAB, the process is primarily entropy-driven, which is characteristic of the hydrophobic effect. The positive entropy change is attributed to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water.

Experimental Protocols for Micelle Characterization

This section provides detailed methodologies for key experiments used to characterize the micellar properties of cationic surfactants like CTAT.

Determination of Critical Micelle Concentration (CMC)

5.1.1. Surface Tensiometry

-

Principle : The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus : Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure :

-

Prepare a stock solution of CTAT in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the CTAT concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

5.1.2. Conductometry

-

Principle : The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration is lower due to the lower mobility of the micelles compared to the free monomers.

-

Apparatus : Conductivity meter and a thermostated conductivity cell.

-

Procedure :

-

Prepare a stock solution of CTAT in deionized water.

-

Place a known volume of deionized water in the conductivity cell and measure its conductivity.

-

Make successive additions of the CTAT stock solution to the cell, measuring the conductivity after each addition and thorough mixing.

-

Plot the specific conductivity versus the CTAT concentration.

-

The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.

-

5.1.3. Isothermal Titration Calorimetry (ITC)

-

Principle : ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated surfactant solution is titrated into a solvent, the heat of demicellization or micelle formation can be measured.

-

Apparatus : Isothermal Titration Calorimeter.

-

Procedure :

-

Fill the sample cell with deionized water.

-

Fill the injection syringe with a concentrated solution of CTAT (well above the CMC).

-

Perform a series of injections of the CTAT solution into the sample cell while monitoring the heat change.

-

The resulting thermogram will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC. The enthalpy of micellization (ΔH°m) can be determined from the height of the transition.

-

Determination of Micelle Aggregation Number

5.2.1. Steady-State Fluorescence Quenching

-

Principle : This method utilizes a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn is related to the aggregation number.

-

Apparatus : Fluorometer.

-

Reagents : A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).

-

Procedure :

-

Prepare a series of CTAT solutions at a concentration significantly above the CMC.

-

Add a constant, small amount of the fluorescent probe to each solution.

-

Add varying concentrations of the quencher to these solutions.

-

Measure the fluorescence intensity of the probe at each quencher concentration.

-

The data is analyzed using the Turro-Yekta equation, which relates the change in fluorescence intensity to the quencher concentration and the aggregation number.

-

Visualizations

Logical Relationship of CTAT Micellization

The following diagram illustrates the fundamental relationship between the molecular structure of this compound and its self-assembly into a micelle in an aqueous environment.

In-depth Technical Guide: The Challenge of Identifying C26H49NO3S

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the physical and chemical properties of the compound with the molecular formula C26H49NO3S. However, extensive searches of chemical databases and scientific literature have failed to identify a known compound with this specific molecular formula.

This suggests two possibilities:

-

The molecular formula may be incorrect. A slight variation in the subscripts for carbon, hydrogen, nitrogen, oxygen, or sulfur would lead to a different, and potentially identifiable, compound.

-

The compound is a novel or proprietary substance not yet disclosed in public-domain resources.

Without a definitive identification, including a recognized chemical name or a Chemical Abstracts Service (CAS) number, it is impossible to provide accurate information regarding its physical and chemical properties, mechanism of action, or relevant experimental protocols.

We urge the user to verify the molecular formula. Should a corrected formula, a common name, or a CAS number be available, we would be pleased to generate the requested in-depth technical guide, complete with data tables, experimental methodologies, and pathway visualizations.

We remain committed to providing accurate and in-depth scientific information and look forward to assisting you further once the identity of the compound can be clarified.

Trimethylcetylammonium p-toluenesulfonate safety and handling

An In-depth Technical Guide to the Safety and Handling of Trimethylcetylammonium p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CTAT), also known as cetyltrimethylammonium p-toluenesulfonate, is a quaternary ammonium salt utilized in various applications, including as a surfactant, antistatic agent, and hair conditioning agent in cosmetics.[1] Its effective use in research and drug development necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risk to laboratory personnel. This guide provides a comprehensive overview of the known hazards, safe handling and storage protocols, and emergency procedures for CTAT.

Hazard Identification and Classification

CTAT is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties and potential for acute toxicity.

GHS Hazard Statements:

The following diagram illustrates the GHS hazard pictograms and corresponding warnings for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of CTAT is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₂₆H₄₉NO₃S |

| Molar Mass | 455.74 g/mol [4] |

| Appearance | Off-white solid |

| Melting Point | 245-250°C[4] |

| Density | 0.49 g/cm³ at 20°C[4] |

| Solubility in Water | 10 g/L[4] |

| pH | 6-8 (saturated aqueous solution at 20°C)[4] |

Toxicological Information

The primary toxicological concern with CTAT is acute oral toxicity and irritation to the skin, eyes, and respiratory system.

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | 675 mg/kg | Rabbit[4] |

| Skin Irritation | Causes skin irritation[1][3] | Not specified |

| Eye Irritation | Causes serious eye irritation[1][2][3] | Not specified |

| Respiratory Irritation | May cause respiratory irritation[1][3] | Not specified |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[3] | Not applicable |

Experimental Protocols Cited

While detailed experimental protocols for the toxicological studies are not publicly available, the reported data is based on standardized testing methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. The LD50 value, for instance, is a standardized measure of the lethal dose of a substance.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

-

Avoid the formation of dust and aerosols.[3]

-

Do not breathe dust.[5]

-

Do not eat, drink, or smoke in areas where CTAT is handled.[2][7]

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure to CTAT.

| Control | Specification |

| Engineering Controls | Use a chemical fume hood or other local exhaust ventilation.[3] Ensure eyewash stations and safety showers are close to the workstation.[5] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[3][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[5] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required.[5][7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention.[2][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2][7] |

Spill and Disposal Procedures

Proper procedures must be followed for cleaning up spills and disposing of CTAT waste.

Spill Response:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Wear appropriate PPE.

-

Sweep up and shovel into a suitable container for disposal.

-

Avoid release to the environment.[5]

The following diagram outlines a general workflow for responding to a CTAT spill.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[2][7]

-

Disposal should be in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable compound in research and development, but it presents definite hazards that require careful management. By understanding its properties and adhering to the safety and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can work with CTAT safely and effectively, minimizing risks to themselves and the environment.

References

- 1. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of Trimethylcetylammonium p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of trimethylcetylammonium p-toluenesulfonate (CTAT), a cationic surfactant of significant interest in various scientific and industrial applications. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their laboratory practices.

Core Concepts in Surfactant Solubility

This compound, also known as cetyltrimethylammonium tosylate, is a quaternary ammonium salt. Its molecular structure, comprising a long hydrophobic alkyl chain (cetyl group) and a polar headgroup (trimethylammonium cation with a p-toluenesulfonate counterion), dictates its amphiphilic nature. This dual characteristic is the primary driver of its solubility behavior in various solvents. The principle of "like dissolves like" is fundamental to understanding its solubility profile; polar solvents will more readily dissolve the ionic headgroup, while nonpolar solvents will interact more favorably with the hydrophobic tail.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for the closely related compound, cetyltrimethylammonium bromide (CTAB), which shares the same cationic surfactant, can provide valuable insights into the expected solubility trends for CTAT. The primary difference lies in the counterion (tosylate vs. bromide), which can influence the crystal lattice energy and solvation characteristics, thus affecting the absolute solubility values.

The available quantitative and qualitative solubility data for both CTAT and CTAB are summarized in the table below.

| Solvent | Compound | Temperature (°C) | Solubility | Reference |

| Water | This compound | 20 | 10 g/L | [1][2] |

| Water | Cetyltrimethylammonium Bromide | 20 | 13 g/L | [3] |

| Ethanol | Cetyltrimethylammonium Bromide | 20 | > 200 g/L (Easily Soluble) | [3] |

| Methanol | Cetyltrimethylammonium Bromide | 20 | > 200 g/L (Easily Soluble) | [3] |

| Acetone | Cetyltrimethylammonium Bromide | Not Specified | Slightly Soluble | [3][4] |

| Chloroform | Cetyltrimethylammonium Bromide | Not Specified | Almost Insoluble | [3] |

| Benzene | Cetyltrimethylammonium Bromide | Not Specified | Almost Insoluble | [3] |

| Ether | Cetyltrimethylammonium Bromide | Not Specified | Almost Insoluble |

Disclaimer: The solubility data for cetyltrimethylammonium bromide (CTAB) is provided as a proxy to infer the likely solubility behavior of this compound (CTAT). While the trends are expected to be similar due to the identical cationic surfactant, the absolute solubility values for CTAT may differ.

Experimental Protocols for Solubility Determination

Accurate determination of surfactant solubility is crucial for its application in research and development. Several methods can be employed, with the choice depending on the required precision, the nature of the solvent, and the available analytical instrumentation. Below are detailed methodologies for key experiments.

Method 1: Gravimetric Method (for solid solutes in liquid solvents)

This is a fundamental and straightforward method for determining the saturation solubility.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any undissolved solid, it is crucial to filter the solution immediately using a syringe filter that is compatible with the solvent. The filter should be pre-conditioned with a small amount of the saturated solution.

-

Solvent Evaporation: Transfer the filtered, known volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute, or in a vacuum desiccator).

-

Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dry solute. The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dry solute (g) / Volume of filtered solution (L))

Method 2: UV-Vis Spectrophotometry

This method is suitable when the surfactant has a chromophore or can be made to interact with a chromophoric agent, and it is particularly useful for determining low solubilities.

Materials:

-

This compound

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (Steps 1 and 2).

-

Sampling and Dilution: After equilibration and phase separation, carefully withdraw a known volume of the supernatant and filter it. Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor.

Solubility = Concentration from calibration curve × Dilution factor

Method 3: Potentiometric Titration (for ionic surfactants)

This method is particularly useful for determining the concentration of ionic surfactants in a solution. For cationic surfactants like this compound, a titration with an anionic surfactant can be performed.

Materials:

-

Saturated solution of this compound

-

Standardized solution of an anionic surfactant (e.g., sodium dodecyl sulfate, SDS)

-

Potentiometric titrator with a surfactant-sensitive electrode or a two-phase titration setup.[5][6][7][8]

-

pH meter and buffer solutions

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method.

-

Titration Setup: Pipette a known volume of the filtered saturated solution into a beaker. If necessary, adjust the pH of the solution with a suitable buffer.

-

Titration: Titrate the solution with the standardized anionic surfactant solution. The endpoint is detected by a sharp change in the potential of the surfactant-sensitive electrode.

-

Calculation: The concentration of the this compound in the saturated solution can be calculated from the volume of the titrant used to reach the endpoint and the stoichiometry of the reaction between the cationic and anionic surfactants.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a surfactant like this compound.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.cn [documents.thermofisher.cn]

- 7. ysi.com [ysi.com]

- 8. xylemanalytics.com [xylemanalytics.com]

The Pivotal Role of the Tosylate Counterion in Cationic Surfactant Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic surfactants are integral components in a myriad of scientific and industrial applications, ranging from their use as antimicrobial agents to their critical role in drug delivery systems. The functionality of these amphiphilic molecules is not solely dictated by the structure of their hydrophobic tail and hydrophilic headgroup but is also significantly influenced by the nature of their counterion. This technical guide provides an in-depth exploration of the tosylate (p-toluenesulfonate) counterion and its profound impact on the physicochemical properties and performance of cationic surfactants. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers and drug development professionals with a comprehensive understanding of how the unique characteristics of the tosylate anion can be leveraged to optimize surfactant-based formulations.

The Influence of the Tosylate Counterion on Surfactant Properties

The tosylate anion, with its aromatic ring and sulfonate group, possesses a distinct combination of hydrophobicity and charge delocalization that sets it apart from simpler halide counterions like bromide and chloride. This unique structure leads to significant alterations in the self-assembly behavior of cationic surfactants in aqueous solutions.

One of the most critical parameters characterizing a surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to aggregate into micelles. The replacement of a traditional halide counterion with tosylate has been shown to decrease the CMC of cationic surfactants[1]. This phenomenon can be attributed to the tosylate ion's ability to partially insert between the cationic headgroups of the surfactant molecules at the micelle surface. This intercalation reduces the electrostatic repulsion between the positively charged headgroups, thereby favoring micelle formation at lower concentrations.

Furthermore, the hydrophobic nature of the tosylate counterion enhances its binding to the micellar surface, leading to a higher degree of counterion binding. This stronger association further shields the electrostatic repulsion between headgroups and contributes to the overall stability of the micellar aggregates.

Quantitative Data Summary

To illustrate the impact of the tosylate counterion, the following tables summarize key quantitative data for cationic surfactants, comparing the properties of those with tosylate counterions to those with other common counterions.

Table 1: Critical Micelle Concentration (CMC) Comparison

| Cationic Surfactant Headgroup & Alkyl Chain | Counterion | CMC (mM) | Temperature (°C) | Reference |

| Cetyltrimethylammonium | Tosylate (CTATS) | ~0.011 wt% | 26 | [2] |

| Cetyltrimethylammonium | Chloride (CTAC) | Not specified | Not specified | [3] |

| Pyrimidinic ammonium-based | Tosylate | Lower than Bromide | Not specified | [1] |

| Pyrimidinic ammonium-based | Bromide | Higher than Tosylate | Not specified | [1] |

Note: Direct numerical comparison for CTAC was not available in the searched literature, but it is generally understood that aromatic counterions like tosylate lower the CMC compared to halides.

Table 2: Surface Tension of Cetyltrimethylammonium Tosylate (CTATS)

| Property | Value | Conditions | Reference |

| Surface Activity | Higher than CTAC | Not specified | [3] |

Experimental Protocols

The characterization of cationic surfactants with tosylate counterions involves several key experimental techniques. Detailed methodologies for these are provided below.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The specific conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists primarily as monomers, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot corresponds to the CMC.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the cationic surfactant (e.g., cetyltrimethyltrimethylammonium tosylate) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, ensuring a range both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the specific conductivity of each diluted surfactant solution at a constant temperature (e.g., 25°C) using a thermostat bath.

-

Ensure the conductivity cell is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

Identify the two linear regions in the plot, one below and one above the CMC.

-

Perform a linear regression for each region to obtain two equations.

-

The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC)[4][5][6][7].

-

Surface Tension Measurement by the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid. For surfactant solutions, the surface tension decreases as the surfactant concentration increases up to the CMC, after which it remains relatively constant.

Methodology:

-

Instrument Setup:

-

Use a force tensiometer equipped with a Du Noüy ring.

-

Clean the platinum ring thoroughly by flaming it to red heat or washing it with a suitable solvent to remove any contaminants.

-

-

Sample Preparation: Prepare a series of surfactant solutions of known concentrations in a clean vessel.

-

Measurement:

-

Immerse the ring into the surfactant solution.

-

Slowly raise the ring towards the surface. A liquid lamella is formed between the ring and the liquid surface.

-

Continue to pull the ring away from the surface until the lamella breaks. The tensiometer records the maximum force exerted just before the film ruptures.

-

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation γ = F / (2L * f), where 'f' is a correction factor that accounts for the shape of the liquid meniscus[8][9][10][11][12].

-

CMC Determination: Plot the surface tension as a function of the logarithm of the surfactant concentration. The concentration at which a sharp break in the curve occurs corresponds to the CMC[6].

Micelle Size and Distribution by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare surfactant solutions at concentrations above the CMC.

-

Filter the solutions through a microporous filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Use a DLS instrument equipped with a laser and a detector.

-

Set the measurement parameters, including temperature, scattering angle (often 90° or 173° for backscatter detection), and the viscosity of the solvent.

-

-

Measurement:

-

Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

-

The instrument directs a laser beam through the sample, and the scattered light is detected.

-

-

Data Analysis:

-

The instrument's software performs a correlation analysis on the fluctuating light intensity to determine the diffusion coefficient (D).

-

The hydrodynamic diameter (d_H) of the micelles is then calculated using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D), where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent[13][14][15][16].

-

The software also provides information on the size distribution (polydispersity index, PDI).

-

Visualizations

Logical Relationship Diagram

Experimental Workflow: CMC Determination by Conductometry

Experimental Workflow: Micelle Size Analysis by DLS

Role in Drug Development

The unique properties imparted by the tosylate counterion have significant implications for drug development. The lower CMC of tosylate-based cationic surfactants means that they can form drug-encapsulating micelles at lower concentrations, which can be advantageous in formulating dilute drug products. The enhanced stability of these micelles can also lead to improved drug solubility and bioavailability.

Cationic surfactants, in general, interact with negatively charged biological membranes, which can facilitate drug delivery across cellular barriers[1]. While specific signaling pathways directly triggered by the tosylate counterion have not been extensively documented, the overall interaction of the cationic surfactant with the cell membrane is a critical aspect of its function as a drug delivery vehicle. This interaction is primarily electrostatic, leading to adhesion to the cell surface and subsequent internalization, often through endocytosis[17]. The tosylate counterion, by influencing micelle stability and surface properties, can modulate the efficiency of this interaction and the subsequent release of the encapsulated drug.

Conclusion

The tosylate counterion plays a multifaceted and crucial role in defining the behavior of cationic surfactants. Its aromatic and hydrophobic nature leads to a reduction in the critical micelle concentration and an enhancement of micellar stability compared to traditional halide counterions. These altered physicochemical properties are of significant interest to researchers and drug development professionals seeking to design more effective and efficient surfactant-based systems. A thorough understanding of the principles outlined in this guide, coupled with the detailed experimental protocols, will empower scientists to harness the unique advantages offered by the tosylate counterion in a wide range of applications, from fundamental research to the formulation of advanced drug delivery systems.

References

- 1. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. citedrive.com [citedrive.com]

- 4. scribd.com [scribd.com]

- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. smartsystems-eg.com [smartsystems-eg.com]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]

- 11. irjes.com [irjes.com]

- 12. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. muser-my.com [muser-my.com]

- 15. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 16. usp.org [usp.org]

- 17. Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: High-Quality Genomic DNA Extraction from Plant Tissues using Cetyltrimethylammonium Bromide (CTAB)

Introduction

The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide range of molecular biology applications, including PCR, sequencing, and genotyping. However, the presence of rigid cell walls, and high concentrations of polysaccharides, polyphenols, and other secondary metabolites in plant cells often complicates the DNA extraction process. These contaminating compounds can interfere with downstream enzymatic reactions and compromise the integrity of the isolated DNA. The Cetyltrimethylammonium bromide (CTAB) method is a widely adopted and effective technique for overcoming these challenges and obtaining pure, high-molecular-weight DNA from various plant species.

This document provides a detailed protocol for the CTAB-based DNA extraction method, outlines the critical role of its components, and presents a framework for optimizing the procedure for different plant tissues.

Principle of the CTAB Method

The CTAB method is a lysis and purification technique that utilizes the cationic detergent Cetyltrimethylammonium bromide. At a high salt concentration, CTAB forms complexes with proteins and most polysaccharides, which are then removed during the chloroform extraction phase. The DNA, however, remains in the aqueous solution. Subsequent precipitation with isopropanol or ethanol allows for the isolation of the DNA. The addition of reagents such as polyvinylpyrrolidone (PVP) helps to remove polyphenolic compounds.

Experimental Protocols

This section details a standard CTAB protocol for the extraction of genomic DNA from plant leaf tissue. Modifications may be necessary for different plant species or tissues.

Materials and Reagents

-

CTAB Extraction Buffer:

-

2% (w/v) CTAB (Cetyltrimethylammonium bromide)

-

100 mM Tris-HCl (pH 8.0)

-

20 mM EDTA (pH 8.0)

-

1.4 M NaCl

-

1% (w/v) PVP (Polyvinylpyrrolidone) (optional, but recommended for tissues high in polyphenols)

-

0.2% (v/v) β-mercaptoethanol (add fresh before use)

-

-

Chloroform:Isoamyl alcohol (24:1)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

RNase A (10 mg/mL)

-

Liquid Nitrogen

-

Mortar and Pestle

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Water bath or heating block

-

Microcentrifuge

-

Vortex mixer

Protocol

-

Sample Preparation:

-

Lysis:

-

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

-

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol).

-

Vortex vigorously to ensure the powder is fully suspended.

-

Incubate the mixture in a water bath at 65°C for 30-60 minutes.[3] Invert the tubes every 10-15 minutes to aid in lysis.

-

-

Purification:

-

After incubation, cool the tubes to room temperature.

-

Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).

-

Mix gently by inversion for 5-10 minutes to form an emulsion. This step removes proteins and other contaminants.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the interface containing cellular debris. For cleaner DNA, this step can be repeated.[1]

-

-

Precipitation:

-

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

-

Mix gently by inversion until a white, stringy DNA precipitate is visible.

-

Incubate at -20°C for at least 30 minutes to enhance precipitation.[3]

-

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

-

-

Washing:

-

Carefully decant the supernatant without disturbing the DNA pellet.

-

Add 1 mL of ice-cold 70% ethanol to wash the pellet. This removes residual salts and CTAB.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as it can be difficult to redissolve.

-

-

Resuspension:

-

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

-

Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.[3]

-

Store the DNA solution at -20°C.

-

Data Presentation

The quality and quantity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.

Table 1: Expected DNA Yield and Purity from Various Plant Species using the CTAB Method.

| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio |

| Arabidopsis thaliana | Leaf | 150 - 300 | 1.8 - 2.0 | 2.0 - 2.2 |

| Zea mays | Leaf | 100 - 250 | 1.8 - 2.0 | 1.9 - 2.2 |

| Solanum lycopersicum | Leaf | 200 - 400 | 1.8 - 2.0 | 2.0 - 2.2 |

| Oryza sativa | Leaf | 100 - 200 | 1.8 - 2.0 | 1.9 - 2.2 |

Note: These are representative values. Actual yields and purity may vary depending on the plant's age, health, and specific extraction conditions.

Mandatory Visualizations

Caption: Workflow of the CTAB DNA extraction protocol.

Caption: Mechanism of CTAB in DNA purification.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low DNA Yield | Insufficient tissue grinding. | Ensure the tissue is ground to a very fine powder in liquid nitrogen. |

| Incomplete cell lysis. | Increase incubation time or temperature during the lysis step. | |

| Degraded DNA | Nuclease activity. | Work quickly and keep samples on ice when possible. Add EDTA to the extraction buffer to chelate Mg2+, which is a cofactor for many nucleases.[4] |